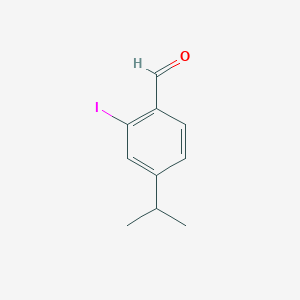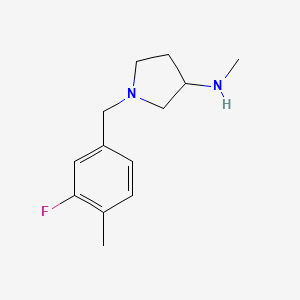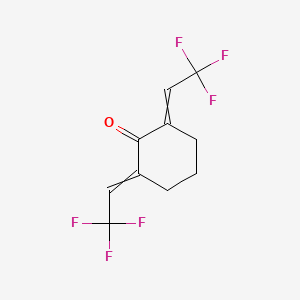
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one is an organic compound characterized by the presence of two trifluoroethylidene groups attached to a cyclohexanone ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one typically involves a Knoevenagel-type reaction. This reaction utilizes 1,3-diketone substrates and trifluoroacetic anhydride in the presence of triethylamine. The trifluoroacetaldehyde electrophilic species is generated in situ by the reaction of trifluoroacetic anhydride with triethylamine . This method is efficient and straightforward, yielding a library of 2,2,2-trifluoroethylidene compounds with various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one has several scientific research applications, including:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is employed in the development of materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one involves its interaction with molecular targets through its trifluoroethylidene groups. These groups can form strong interactions with various substrates, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(2,2-difluoroethylidene)cyclohexan-1-one: Similar in structure but with difluoroethylidene groups instead of trifluoroethylidene.
2,6-Bis(2-iodophenyl)cyclohexan-1-one: Contains iodophenyl groups, offering different reactivity and applications.
Uniqueness
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one is unique due to its trifluoroethylidene groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C10H8F6O |
|---|---|
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
2,6-bis(2,2,2-trifluoroethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)4-6-2-1-3-7(8(6)17)5-10(14,15)16/h4-5H,1-3H2 |
Clave InChI |
CZZNPQJCROKGCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(F)(F)F)C(=O)C(=CC(F)(F)F)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


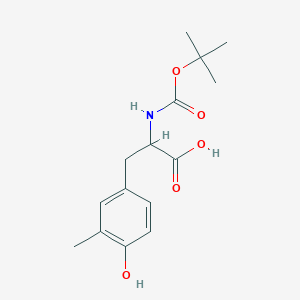
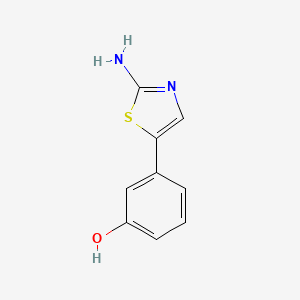
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
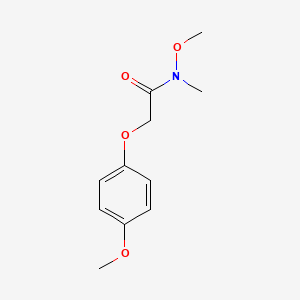
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)


